A Technical Guide to the Physicochemical Properties of Eupalitin and Its Glycosides
A Technical Guide to the Physicochemical Properties of Eupalitin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key biological signaling pathways associated with the O-methylated flavonol, eupalitin, and its prominent glycoside, eupalitin-3-O-β-D-galactopyranoside. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Eupalitin and its glycosidic forms are valued for their potential therapeutic activities. A thorough understanding of their physicochemical characteristics is fundamental for their isolation, characterization, and formulation. The quantitative data for eupalitin and its 3-O-β-D-galactopyranoside are summarized below.
Table 1: Physicochemical Properties of Eupalitin
| Property | Value | Source |
| IUPAC Name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one | [1] |
| Synonyms | 3,5,4'-Trihydroxy-6,7-dimethoxyflavone, Betuletol | [1][2] |
| Molecular Formula | C₁₇H₁₄O₇ | [1] |
| Molecular Weight | 330.29 g/mol | [3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in solvents suitable for in vivo studies with co-solvents like DMSO, PEG300, and Tween 80. | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. |
Table 2: Physicochemical Properties of Eupalitin-3-O-β-D-galactopyranoside
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Synonyms | Betuletrin, Eupalitin 3-galactoside | |
| Molecular Formula | C₂₃H₂₄O₁₂ | |
| Molecular Weight | 492.43 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 276-278 °C | |
| Solubility | Soluble in methanol (B129727). Insoluble in organic solvents. | |
| Purity | ≥95.0% (HPLC) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the isolation and analysis of eupalitin and its glycosides.
Isolation of Eupalitin-3-O-β-D-galactopyranoside from Boerhavia diffusa
This protocol is adapted from methods described for the extraction and purification of eupalitin-3-O-β-D-galactopyranoside from the leaves of Boerhavia diffusa.
2.1.1. Extraction
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Plant Material Preparation: Shade-dry the leaves of Boerhavia diffusa and pulverize them into a coarse powder.
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Soxhlet Extraction:
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Place the powdered leaves (e.g., 1 kg) into a Soxhlet apparatus.
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Extract with methanol for approximately 32 hours.
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Alternatively, percolation with 80% aqueous methanol (4 x 4 L) for 64 hours can be employed.
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Solvent Evaporation: Evaporate the methanol from the extract under reduced pressure to obtain a dark green mass.
2.1.2. Fractionation and Purification
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Trituration: Successively triturate the crude extract with hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar constituents.
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Crystallization:
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Dissolve the remaining residue in methanol.
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Store the methanolic solution in a refrigerator overnight to facilitate crystallization.
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Filter the solution to separate the solid precipitate.
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Recrystallize the solid from hot methanol multiple times to yield pure eupalitin-3-O-β-D-galactopyranoside.
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Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Flavonoid Analysis
This generalized protocol is suitable for the structural elucidation of flavonoids like eupalitin and its glycosides.
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Sample Preparation: Dissolve approximately 10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
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Data Acquisition:
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Acquire 1D NMR spectra (¹H and ¹³C) to identify the basic carbon skeleton and proton environments.
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Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations. These are crucial for assigning the positions of substituents and glycosidic linkages.
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Data Analysis: Interpret the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to elucidate the complete chemical structure.
2.2.2. Mass Spectrometry (MS) for Flavonoid Analysis
This protocol provides a general workflow for the analysis of flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS).
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Sample Preparation:
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Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol).
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Filter the sample through a 0.22 µm syringe filter.
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LC-MS Conditions:
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Chromatography: Employ a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid or 0.02% acetic acid) as solvent A and acetonitrile (B52724) with the same acid concentration as solvent B.
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Mass Spectrometry: Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for analyzing flavonoids without significant fragmentation of the molecular ion. Operate in both positive and negative ion modes to obtain comprehensive data.
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Data Analysis:
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Determine the accurate mass of the molecular ion to deduce the elemental composition.
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Analyze the fragmentation patterns obtained from tandem MS (MS/MS) experiments to identify the aglycone and sugar moieties and to determine the glycosylation position.
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Signaling Pathways and Biological Activities
Eupalitin and its glycosides have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. These activities are mediated through the modulation of specific intracellular signaling pathways.
Anticancer Activity of Eupalitin
Eupalitin has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Key signaling pathways implicated in these effects include the PI3K/Akt/mTOR and MAPK pathways.
Caption: Eupalitin's anticancer signaling pathways.
Anti-inflammatory Activity of Eupalitin Analogue (Eupafolin)
Eupafolin, a close structural analogue of eupalitin, exerts its anti-inflammatory effects by inhibiting key inflammatory mediators. This action is mediated through the suppression of the MAPK (JNK, ERK, p38) and NF-κB signaling pathways.
Caption: Eupafolin's anti-inflammatory signaling pathways.
Immunomodulatory and Anti-inflammatory Activity of Eupalitin-3-O-β-D-galactopyranoside
Eupalitin-3-O-β-D-galactopyranoside has demonstrated immunomodulatory and anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, leading to a downregulation of pro-inflammatory cytokines like TNF-α.
Caption: Eupalitin glycoside's immunomodulatory pathway.
This guide provides a foundational understanding of eupalitin and its primary glycoside. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action for the development of novel pharmaceuticals.
